Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide
Description
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide (hereafter referred to as Compound A) is a quaternary phosphonium salt characterized by a triphenylphosphonium cation substituted with a (4-chloro-3-methoxybenzyl) group and a bromide counterion. Its molecular formula is C26H24ClO1PBr, with an average molecular mass of ~504.8 g/mol. The compound’s structure combines aromatic electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
110463-12-2 |
|---|---|
Molecular Formula |
C26H23BrClOP |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
(4-chloro-3-methoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23ClOP.BrH/c1-28-26-19-21(17-18-25(26)27)20-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
TZCNMIYOZPTANV-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Triphenylphosphine with Substituted Benzyl Halides
The most direct method involves reacting triphenylphosphine with [(4-chloro-3-methoxyphenyl)methyl] bromide. This reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of the benzyl halide.
Reaction Conditions
- Solvent: Anhydrous tetrahydrofuran (THF) or acetonitrile.
- Temperature: 45–80°C, depending on the electron-withdrawing/donating nature of substituents.
- Time: 12–24 hours to ensure complete quaternization.
Electron-withdrawing groups (e.g., -Cl) on the benzyl moiety increase the electrophilicity of the carbon atom, facilitating nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) may necessitate prolonged reaction times. For the target compound, the juxtaposition of -Cl and -OCH₃ groups creates a balanced electronic environment, enabling efficient alkylation at moderate temperatures.
Example Protocol
- Dissolve triphenylphosphine (5.24 g, 20 mmol) in anhydrous THF (50 mL).
- Add [(4-chloro-3-methoxyphenyl)methyl] bromide (4.98 g, 20 mmol) dropwise under nitrogen.
- Reflux at 65°C for 18 hours.
- Concentrate under reduced pressure and recrystallize from ethyl acetate to obtain the phosphonium salt.
Optimization Strategies for Enhanced Yield
Solvent and Counterion Effects
Polar aprotic solvents like THF enhance ion pair separation, accelerating the reaction. The choice of halide (bromide vs. chloride) also impacts reactivity, with bromide ions offering better leaving-group ability.
Table 1. Solvent Optimization for Alkylation
| Solvent | Dielectric Constant | Yield (%) | Reference |
|---|---|---|---|
| THF | 7.6 | 85 | |
| Acetonitrile | 37.5 | 78 | |
| Dichloromethane | 8.9 | 65 |
Temperature and Reaction Time
Higher temperatures (e.g., 80°C) reduce reaction times but risk decomposition. For the target compound, 65°C balances efficiency and stability.
Alternative Synthetic Routes
Wittig Reaction Precursors
While primarily used for olefination, Wittig reagents derived from phosphonium salts can inform synthetic design. The formation of [(4-chloro-3-methoxyphenyl)methyl]triphenylphosphonium bromide may serve as a precursor for ylide generation.
Mechanistic Insight
Deprotonation of the phosphonium salt with strong bases (e.g., NaHMDS) yields ylides, which participate in carbonyl olefination. This dual functionality underscores the compound’s versatility in organic synthesis.
Purification and Characterization
Chromatographic Techniques
Crude products are often purified via flash chromatography (dichloromethane/methanol gradients) to remove unreacted PPh₃ and byproducts. Recrystallization from ethyl acetate or ethanol yields analytically pure material.
Table 2. Characterization Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₃BrClOP | |
| Molecular Weight | 497.8 g/mol | |
| Melting Point | 198–202°C | |
| ¹H NMR (CDCl₃) | δ 3.85 (s, OCH₃), 5.15 (d, CH₂) |
Challenges and Mitigation
Competing Elimination Reactions
Prolonged heating may induce β-hydride elimination, forming alkenes. This is mitigated by maintaining strict temperature control and using excess PPh₃.
Moisture Sensitivity
The hygroscopic nature of PPh₃ necessitates anhydrous conditions. Reactions are performed under nitrogen or argon with molecular sieves.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Economic analyses favor THF over acetonitrile due to lower cost and easier recycling.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphorus center.
Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include hydroxide, cyanide, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can oxidize the phosphorus center.
Bases: Strong bases like butyl lithium are used in the formation of ylides for Wittig reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Alkenes: Wittig reactions yield alkenes as the major products.
Scientific Research Applications
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antineoplastic properties and potential use in cancer therapy.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide involves its ability to form stable ylides, which are key intermediates in Wittig reactions. The phosphorus atom in the compound can stabilize negative charges, allowing it to participate in various chemical transformations. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to its antineoplastic effects .
Comparison with Similar Compounds
Key Findings and Implications
Structural Influence on Applications :
- Aromatic substituents (e.g., chloro, methoxy) enhance thermal stability and electronic interactions, making Compound A suitable for high-temperature applications like catalysis or epoxy curing .
- Alkyl chains improve membrane permeability in antimicrobial contexts but lack aromatic conjugation benefits .
Counterion Effects : Bromide salts generally exhibit higher thermal stability and solubility in organic solvents compared to chloride analogs .
Antimicrobial Performance: Compound A’s chloro group may enhance efficacy against Gram-negative bacteria compared to non-halogenated analogs, though direct studies are needed .
Synthetic Feasibility : Compound A can likely be synthesized via quaternization of triphenylphosphine with 4-chloro-3-methoxybenzyl bromide, similar to methods used for 4-chlorobenzyl derivatives .
Biological Activity
Phosphonium compounds have garnered significant attention in recent years due to their diverse biological activities, particularly in antimicrobial and anticancer applications. This article focuses on the biological activity of the specific compound Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide , examining its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Phosphonium Compounds
Phosphonium salts are cationic compounds that typically consist of a phosphorus atom bonded to four organic groups. Their positive charge allows them to interact with various biological molecules, making them useful in medicinal chemistry. The compound features a 4-chloro-3-methoxyphenyl group, which contributes to its unique properties.
Synthesis and Characterization
The synthesis of phosphonium salts generally involves the reaction of triphenylphosphine with an alkyl halide. For the compound [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide , the synthesis can be achieved through the following steps:
- Reactants : Triphenylphosphine and 4-chloro-3-methoxybenzyl bromide.
- Reaction Conditions : Conducted under inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.
- Characterization Techniques : Characterized using techniques such as NMR, FTIR, and mass spectrometry to confirm structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of phosphonium salts against various pathogens. Notably, compounds similar to [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide have shown:
- Bactericidal Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) as low as 0.5 mg/L .
- Mechanism of Action : Phosphonium compounds penetrate bacterial membranes rapidly, disrupting metabolic processes and inhibiting proliferation within 30 minutes of exposure .
Anticancer Activity
Phosphonium salts have also been explored for their anticancer properties:
- Cytotoxicity Studies : The compound has been evaluated against cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia). Results indicate that it exhibits significant cytotoxicity with IC50 values lower than many conventional chemotherapeutics .
- Mechanism of Action : The cytotoxic effects are attributed to mitochondrial targeting, exploiting the hyperpolarized mitochondrial membrane potential characteristic of cancer cells. This selectivity reduces toxicity to normal cells .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a series of phosphonium salts, including derivatives similar to the target compound, exhibited strong bactericidal activity against resistant strains of Staphylococcus aureus. The mechanism involved rapid penetration into bacterial cells and subsequent metabolic disruption .
Case Study 2: Anticancer Applications
In another investigation, a phosphonium salt was tested for its ability to induce apoptosis in HeLa cells. The study utilized caspase assays to measure apoptosis levels, revealing that the compound effectively triggered cell death pathways while sparing normal human endothelial cells .
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 | Membrane disruption |
| Antimicrobial | Escherichia coli | >10 | Membrane disruption |
| Anticancer | HeLa (cervical cancer) | <5 | Mitochondrial targeting |
| Anticancer | K562 (chronic myeloid leukemia) | >10 | Mitochondrial targeting |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(4-chloro-3-methoxyphenyl)methyl]triphenylphosphonium bromide, and how are they optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a benzyl bromide derivative (e.g., 4-chloro-3-methoxybenzyl bromide) in a polar aprotic solvent (e.g., toluene or DCM) under reflux (12–24 hours).
- Key steps :
Reaction stoichiometry (1:1 molar ratio of PPh₃ to benzyl bromide).
Solvent choice (toluene for solubility, DCM for faster kinetics).
Isolation via filtration and washing with non-polar solvents (e.g., petroleum ether) to remove unreacted starting materials .
- Yield Optimization : Reported yields range from 60–85%, depending on solvent purity and reaction time .
Q. What spectroscopic techniques are most effective for characterizing [(4-chloro-3-methoxyphenyl)methyl]triphenylphosphonium bromide?
- Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), benzylic protons (δ ~5.6–5.8 ppm, doublet, J = 14–16 Hz), and methoxy protons (δ ~3.8 ppm, singlet).
- ¹³C NMR : Phosphorus-coupled carbons (e.g., benzylic CH₂ at δ ~30 ppm, d, J = 186 Hz) and aromatic carbons (δ 125–135 ppm) .
- IR Spectroscopy : Peaks at ~1719 cm⁻¹ (ester C=O, if present), 1605 cm⁻¹ (aromatic C=C), and 786 cm⁻¹ (C-Cl stretch) .
- Melting Point : 210–235°C (decomposes above 235°C) .
Q. How does this phosphonium salt participate in Wittig reactions to form alkenes?
- Methodological Answer : The compound acts as a Wittig reagent, reacting with aldehydes/ketones to form alkenes via a ylide intermediate.
- Reaction Protocol :
Generate ylide by deprotonation with strong base (e.g., NaH, KOtBu).
React with carbonyl compounds in anhydrous THF or DCM.
Stereoselectivity: Typically forms trans-alkenes due to ylide geometry .
- Example : Coupling with 4-nitrobenzaldehyde yields 4-(4-chloro-3-methoxystyryl)nitrobenzene (85% yield, confirmed by GC-MS) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective coupling of this phosphonium salt with α,β-unsaturated carbonyl compounds?
- Methodological Answer : The phosphonium ylide coordinates to transition metals (e.g., SmI₂) to enable stereoselective radical coupling.
- Mechanism :
Single-electron transfer (SET) from SmI₂ to ylide generates a radical intermediate.
Radical addition to α,β-unsaturated carbonyls proceeds with anti selectivity (based on steric hindrance).
- Application : Synthesis of deuterated methylenecyclobutane intermediates with >90% anti selectivity .
- Validation : EPR spectroscopy confirms radical intermediates; isotopic labeling tracks coupling pathways .
Q. How can computational modeling predict the reactivity of [(4-chloro-3-methoxyphenyl)methyl]triphenylphosphonium bromide in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Optimize ylide geometry (B3LYP/6-31G*) to predict nucleophilicity and regioselectivity.
- Solvent Effects : COSMO-RS models simulate solvent interactions (e.g., DCM stabilizes ylide via dipole interactions).
- Case Study : Predicted activation energy for ylide formation (ΔG‡ = 28.5 kcal/mol) aligns with experimental kinetics (k = 0.15 min⁻¹ at 25°C) .
Q. What are the challenges in using this phosphonium salt for mitochondrial-targeted drug delivery, and how are they addressed?
- Methodological Answer : The triphenylphosphonium (TPP) moiety enables mitochondrial accumulation via membrane potential-driven uptake.
- Challenges :
Cytotoxicity at high concentrations (>50 µM).
Hydrophobicity limits aqueous solubility.
- Solutions :
- Conjugation : Link to hydrophilic moieties (e.g., PEG) to improve solubility .
- Dose Optimization : EC₅₀ values for cytotoxicity (e.g., 12 µM in HeLa cells) guide therapeutic windows .
- Validation : Confocal microscopy with MitoTracker confirms mitochondrial colocalization .
Contradictions and Limitations
- Stereoselectivity : reports anti selectivity in SmI₂-mediated reactions, while emphasizes trans selectivity in Wittig reactions. These are context-dependent and not contradictory.
- Biological Activity : Direct data on mitochondrial targeting is inferred from structurally similar TPP derivatives (), requiring further validation for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
